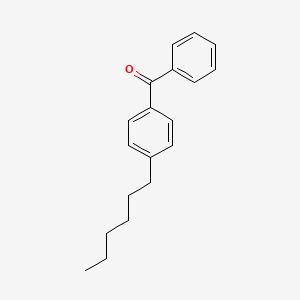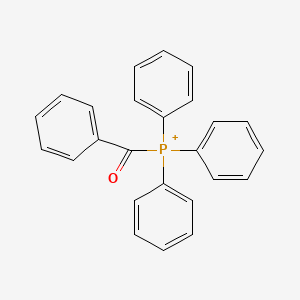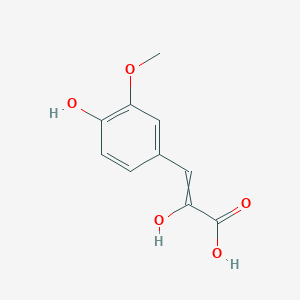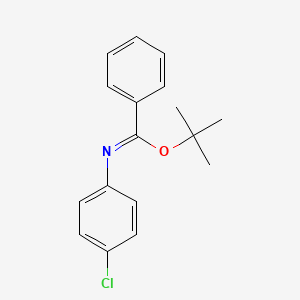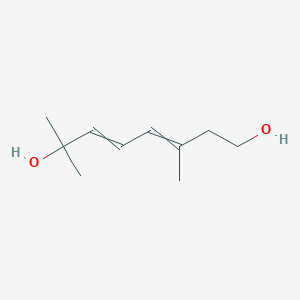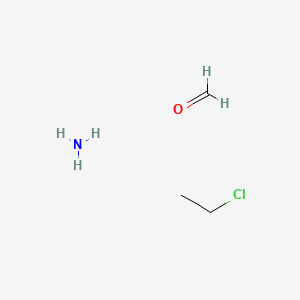
Praseodymium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium chloride, also known as praseodymium trichloride, is an inorganic compound with the chemical formula PrCl₃. It is a member of the lanthanide series and exists in both anhydrous and hydrated forms. The compound is typically a blue-green solid in its anhydrous state and light green when hydrated. Praseodymium chloride is known for its rapid absorption of water when exposed to moist air, forming a heptahydrate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium chloride can be synthesized through several methods:
Direct Reaction with Hydrogen Chloride: Praseodymium metal reacts with hydrogen chloride gas to form praseodymium chloride: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ]
Reaction with Hydrochloric Acid: Hydrated salts of praseodymium chloride can be prepared by treating praseodymium metal or praseodymium carbonate with hydrochloric acid: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
Industrial Production Methods:
Vacuum Sublimation: The anhydrous form of praseodymium chloride is often purified by vacuum sublimation.
Thermal Dehydration: The hydrate can be dehydrated at 400°C in the presence of ammonium chloride or using thionyl chloride.
Types of Reactions:
Oxidation: Praseodymium chloride can undergo oxidation reactions, forming praseodymium oxides.
Reduction: It can be reduced to praseodymium metal under specific conditions.
Substitution: Praseodymium chloride can participate in substitution reactions to form other praseodymium compounds.
Common Reagents and Conditions:
Oxidation: Exposure to atmospheric oxygen can oxidize praseodymium chloride.
Reduction: Reducing agents like hydrogen gas can reduce praseodymium chloride to praseodymium metal.
Major Products:
Praseodymium Oxides: Formed through oxidation.
Praseodymium Metal: Formed through reduction.
Praseodymium Phosphate and Fluoride: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Praseodymium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various praseodymium compounds and as a catalyst in organic reactions.
Biology: Praseodymium chloride is used in biological studies to understand the effects of lanthanides on biological systems.
Industry: Praseodymium chloride is used in the production of high-strength alloys, specialized glasses, and ceramics. .
Mecanismo De Acción
The mechanism of action of praseodymium chloride involves its interaction with various molecular targets and pathways:
Lewis Acid-Base Interactions: Praseodymium chloride acts as a Lewis acid, forming stable complexes with Lewis bases.
Electron Transfer: In electronic applications, praseodymium chloride can influence the electronic properties of materials by facilitating electron transfer processes.
Comparación Con Compuestos Similares
Praseodymium chloride can be compared with other praseodymium halides and lanthanide chlorides:
Praseodymium Fluoride (PrF₃): Similar in structure but has different solubility and reactivity properties.
Praseodymium Bromide (PrBr₃): Shares similar chemical properties but differs in physical appearance and specific applications.
Praseodymium Iodide (PrI₃): Another halide with distinct properties and uses.
Lanthanide Chlorides: Compounds like cerium chloride and neodymium chloride share similar chemical behaviors but have unique applications based on their specific properties.
Praseodymium chloride stands out due to its unique optical and magnetic properties, making it valuable in various high-tech applications.
Propiedades
Número CAS |
63944-03-6 |
|---|---|
Fórmula molecular |
ClPr- |
Peso molecular |
176.36 g/mol |
Nombre IUPAC |
praseodymium;chloride |
InChI |
InChI=1S/ClH.Pr/h1H;/p-1 |
Clave InChI |
RANWNXKCVGBZQT-UHFFFAOYSA-M |
SMILES canónico |
[Cl-].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
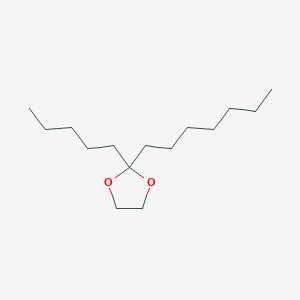
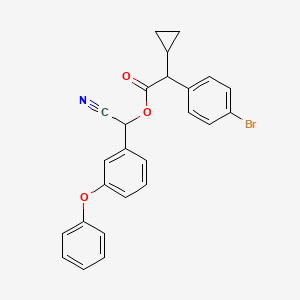
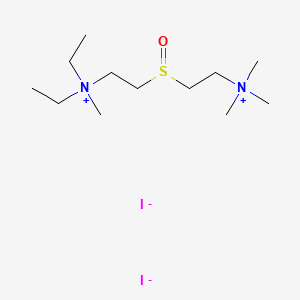
![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
